

2-Morpholino-5-nitrobenzaldehyde literature review

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Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712

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An In-depth Technical Guide to 2-Morpholino-5-nitrobenzaldehyde

This technical guide provides a comprehensive overview of **2-Morpholino-5-nitrobenzaldehyde**, a heterocyclic aromatic compound of interest to researchers in synthetic chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related precursors and analogous structures to present its probable synthesis, physicochemical properties, and potential biological applications.

Chemical Structure and Properties

2-Morpholino-5-nitrobenzaldehyde is an aromatic aldehyde featuring a morpholine ring attached at the C2 position and a nitro group at the C5 position of the benzene ring. The presence of the electron-withdrawing nitro group and the electron-donating morpholino group creates a molecule with unique electronic properties, making it a versatile scaffold for further chemical modifications.

Table 1: Physicochemical Properties (Predicted)

Property	Value	Source/Basis
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	-
Molecular Weight	236.23 g/mol	-
Appearance	Yellow Crystalline Solid (Expected)	Based on related nitrobenzaldehydes[1]
Melting Point	Not available	-
Boiling Point	Not available	-

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetone) | Based on related nitrobenzaldehydes[1] |

Synthesis

The primary route for synthesizing **2-Morpholino-5-nitrobenzaldehyde** is through a nucleophilic aromatic substitution (S_NAr) reaction. This involves reacting a halo-substituted nitrobenzaldehyde, such as 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde, with morpholine. The fluorine-substituted precursor is generally more reactive towards S_NAr.

Proposed Experimental Protocol

The following protocol describes a general procedure for the synthesis of **2-Morpholino-5-nitrobenzaldehyde** from 2-fluoro-5-nitrobenzaldehyde.

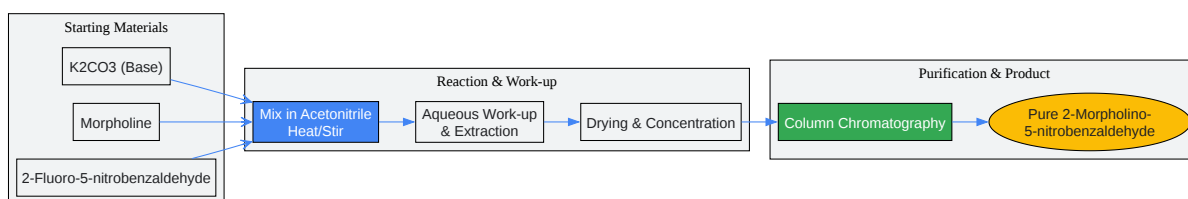
Materials:

- 2-Fluoro-5-nitrobenzaldehyde
- Morpholine
- Potassium Carbonate (K₂CO₃)
- Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
- Ethyl acetate

- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq). The use of K_2CO_3 is common in similar reactions to act as a base.[2]
- Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC). Condensation reactions of this type are often performed in refluxing ethanol or acetonitrile.[2][3]
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **2-Morpholino-5-nitrobenzaldehyde**.



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Caption: Proposed workflow for the synthesis of **2-Morpholino-5-nitrobenzaldehyde**.

Spectroscopic Data (Predicted)

No experimental spectroscopic data is directly available for **2-Morpholino-5-nitrobenzaldehyde**. The following tables provide predicted chemical shifts and vibrational frequencies based on data from its precursor, 2-chloro-5-nitrobenzaldehyde, and general chemical principles.^[4]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aldehyde-H	~10.4	Singlet
Aromatic-H (H6)	~8.6	Doublet
Aromatic-H (H4)	~8.3	Doublet of Doublets
Aromatic-H (H3)	~7.6	Doublet
Morpholine-H (N-CH ₂)	~3.8-4.0	Triplet

| Morpholine-H (O-CH₂) | ~3.0-3.2 | Triplet |

Table 3: Predicted Infrared (IR) Spectroscopy Data

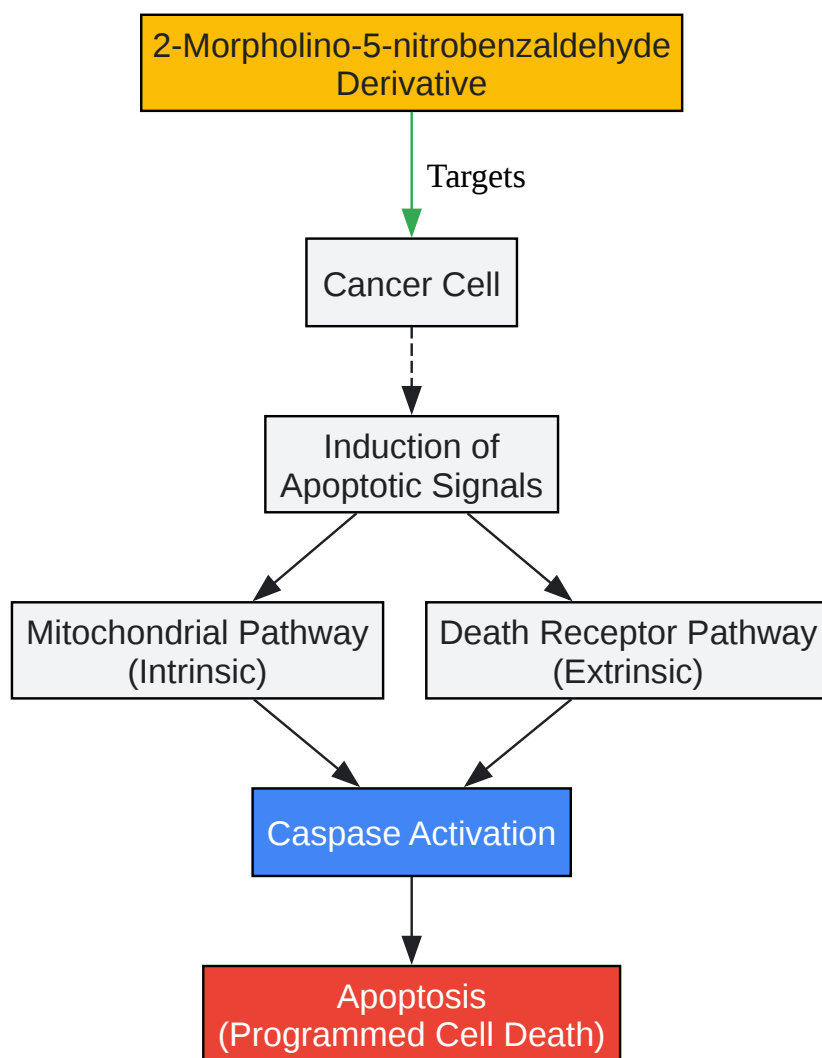
Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aldehyde (C=O)	Stretch	~1700
Nitro (NO ₂)	Asymmetric Stretch	~1530
Nitro (NO ₂)	Symmetric Stretch	~1350
Aromatic (C=C)	Stretch	~1600, ~1475
C-N (Aryl-N)	Stretch	~1300

| C-O-C (Morpholine) | Stretch | ~1115 |

Potential Biological Activity and Applications

The nitro group is a well-known pharmacophore and is present in numerous compounds with a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.^[5] Similarly, the morpholine ring is a common structural motif in medicinal chemistry, found in various approved drugs.^[6]

Derivatives of the precursor, 2-chloro-5-nitrobenzaldehyde, have shown significant potential as anticancer agents.^[3] These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death), which can proceed through intrinsic (mitochondrial) or extrinsic (death receptor) pathways that converge on the activation of caspases.^[3] Given this precedent, **2-Morpholino-5-nitrobenzaldehyde** serves as a promising scaffold for the synthesis of novel therapeutic agents. Its aldehyde group provides a convenient handle for creating derivatives such as Schiff bases, which have also demonstrated broad biological activity.^{[3][7]}



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Caption: Conceptual pathway for apoptosis induction by bioactive compounds.[3]

Conclusion

2-Morpholino-5-nitrobenzaldehyde is a compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, its synthesis is readily achievable through standard organic chemistry reactions. The presence of the morpholine and nitro moieties suggests that its derivatives are strong candidates for investigation as novel anticancer and antimicrobial agents. This guide provides a foundational resource for researchers looking to synthesize and explore the applications of this versatile molecule.

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